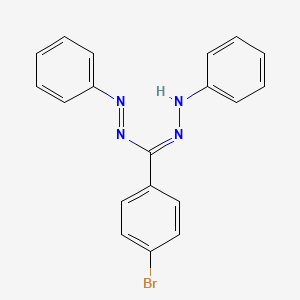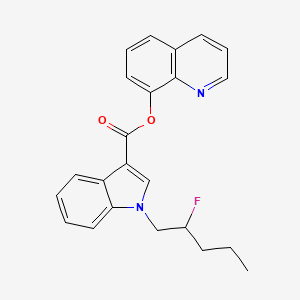
1H-purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-6,8-diol typically involves the reaction of purine derivatives under specific conditions. One common method includes the thiation process, where purine derivatives are treated with reagents like sodium acetate, acetic anhydride, and acetic acid . Another method involves the use of 2-chloro-6,8-diaethoxy-9-tetrahydro-2-pyranyl-purine with hydroiodic acid .
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-6,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like sodium acetate and acetic anhydride are used under controlled conditions.
Reduction: Specific reducing agents are employed to convert the compound into its reduced forms.
Substitution: Halogenated derivatives of purine are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions include 8-hydroxy-6-mercapto-purine and 6,8-dimercapto-purine .
Scientific Research Applications
Chemistry: In chemistry, 7H-Purine-6,8-diol is used as a substrate in various reactions to study its binding properties and reaction kinetics .
Biology: The compound has shown potential as a competitive inhibitor in biological systems, particularly in the study of enzyme kinetics and inhibition .
Medicine: Research indicates that 7H-Purine-6,8-diol may have applications in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Industry: In the industrial sector, the compound is used in the synthesis of other purine derivatives and as a research chemical for developing new materials and drugs .
Mechanism of Action
The mechanism of action of 7H-Purine-6,8-diol involves its binding to specific molecular targets, such as enzymes and receptors . It acts as a competitive inhibitor, affecting the activity of these targets and altering various biochemical pathways . The compound’s ability to inhibit enzyme activity is particularly significant in cancer research, where it can disrupt the proliferation of cancer cells .
Comparison with Similar Compounds
- 7,9-Dihydro-1H-purine-6,8-dione
- 6,8-Dihydroxypurine
- 8-Oxohypoxanthine
Uniqueness: 7H-Purine-6,8-diol is unique due to its specific binding properties and its ability to act as a competitive inhibitor in various biochemical reactions . Its structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C5H2N4O2 |
|---|---|
Molecular Weight |
150.10 g/mol |
IUPAC Name |
1H-purine-6,8-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H,6,7,9,10,11) |
InChI Key |
YNOCIUZKNGXXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)N=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1R)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12352729.png)
![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)



![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)



![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)

